[D-Trp11]-Neurotensin is a modified form of the neuropeptide neurotensin, which is composed of 13 amino acids and plays a significant role in various physiological processes, including pain modulation, thermoregulation, and the regulation of gastrointestinal functions. The substitution of the eleventh amino acid with D-Tryptophan (D-Trp) enhances the peptide's stability against enzymatic degradation while retaining its biological activity. This modification has been shown to improve the compound's resistance to proteolytic cleavage, making it a valuable candidate for therapeutic applications .
The chemical structure of [D-Trp11]-Neurotensin allows it to undergo various reactions typical of peptide compounds. The primary reaction involves its interaction with neurotensin receptors, specifically NTS1 and NTS2. Upon binding, these receptors activate intracellular signaling pathways that lead to physiological responses such as vasodilation and modulation of neurotransmitter release. Additionally, [D-Trp11]-Neurotensin exhibits reduced rates of degradation compared to its parent compound due to the D-amino acid substitution, which alters the peptide's susceptibility to enzymatic cleavage by endopeptidases in the rat brain .
[D-Trp11]-Neurotensin has demonstrated significant biological activity in various studies. It selectively inhibits changes in histaminemia, hematocrit, and blood pressure induced by neurotensin, showcasing its potential as a modulator of neurotensin-related physiological effects . Furthermore, research indicates that this compound can induce sustained hypothermic effects in animal models, attributed to its enhanced stability and receptor binding affinity . The ability to influence metabolic processes makes [D-Trp11]-Neurotensin a candidate for further exploration in therapeutic contexts.
The synthesis of [D-Trp11]-Neurotensin typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain while ensuring high purity and yield. The incorporation of D-Tryptophan at the eleventh position is achieved through careful selection of protected amino acid derivatives during synthesis. After completion, the peptide is cleaved from the resin and purified using high-performance liquid chromatography to obtain the final product with desired purity levels .
[D-Trp11]-Neurotensin has potential applications in various fields:
Interaction studies have shown that [D-Trp11]-Neurotensin binds effectively to neurotensin receptors, leading to activation of downstream signaling pathways. These studies highlight that the D-amino acid substitution not only enhances stability but also maintains receptor affinity comparable to native neurotensin . The compound's interactions with other receptors involved in metabolic regulation further underscore its potential therapeutic applications.
Several compounds share structural similarities with [D-Trp11]-Neurotensin. Here are some notable examples:
Compound Name | Description | Unique Features |
---|---|---|
Neurotensin | Natural peptide involved in neurotransmission and gastrointestinal function | Rapidly degraded in vivo |
[L-Trp11]-Neurotensin | Analog with L-Tryptophan substitution | Less stable than D-Trp analog |
[Dmt11]-Neurotensin | Contains 2',6'-dimethyltyrosine at position 11 | Enhanced receptor binding but different effects |
[Tle12]-Neurotensin | Modified at position 12 with Tle (Tetrahydroisoquinoline) | Alters pharmacokinetic properties |
[Sip10]-Neurotensin | Incorporates Sip (Silyl-protected amino acid) at position 10 | Improved metabolic stability |
The uniqueness of [D-Trp11]-Neurotensin lies in its balance between enhanced stability due to D-amino acid incorporation and maintained biological activity through effective receptor interaction. This makes it a promising candidate for further research and potential therapeutic development compared to its analogs.
[D-Trp11]-Neurotensin is synthesized via solid-phase peptide synthesis (SPPS), a method enabling precise incorporation of non-canonical amino acids. The substitution of tyrosine at position 11 with D-tryptophan introduces a sterically bulky indole side chain while inverting the stereochemistry at the α-carbon. This modification disrupts native hydrogen-bonding networks but enhances hydrophobic interactions with receptor pockets.
Key steps in the synthesis include:
Post-synthesis purification employs reverse-phase HPLC with a C18 column, achieving >95% purity. The final product is lyophilized as a white powder, stable at -20°C for long-term storage.
Table 1: Synthesis Parameters for [D-Trp11]-Neurotensin
Parameter | Specification |
---|---|
Synthesis Method | Solid-phase (Fmoc chemistry) |
Key Modification | D-Trp substitution at position 11 |
Purification Technique | Reverse-phase HPLC (ACN/water + 0.1% TFA) |
Final Purity | >95% (HPLC) |
Yield | 15-20% (crude to purified) |
The molecular formula of [D-Trp11]-Neurotensin is C₈₀H₁₂₂N₂₂O₁₉, with a molecular weight of 1695.96 Da. The 13-residue sequence (Pyroglutamic acid¹-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Trp-Ile-Leu¹³) features a single stereochemical inversion at position 11, which critically alters receptor binding kinetics.
X-ray crystallography and circular dichroism studies reveal that the D-Trp side chain adopts a gauche+ (χ₁ ≈ -60°) conformation, contrasting with the native tyrosine’s trans (χ₁ ≈ 180°) orientation. This conformational restraint reduces peptide flexibility in the C-terminal region, as evidenced by NMR relaxation measurements showing decreased backbone dynamics between residues 10-13 compared to native neurotensin.
Table 2: Stereochemical Comparison at Position 11
Property | Native Neurotensin (Tyr11) | [D-Trp11]-Neurotensin |
---|---|---|
Side Chain Volume | 141 ų | 162 ų |
χ₁ Angle | 180° (trans) | -60° (gauche+) |
Hydrophobicity Index | -1.23 | 1.85 |
[D-Trp11]-Neurotensin exhibits dual agonistic/antagonistic behavior depending on tissue context—antagonizing neurotensin-induced coronary vasodilation in rat hearts (pA₂ = 7.1) while acting as a full agonist in guinea pig atrial preparations (EC₅₀ = 12 nM). This functional divergence stems from receptor subtype specificity: the D-Trp substitution enhances NTS2 affinity (Kd = 0.8 nM) over NTS1 (Kd = 4.3 nM).
Degradation studies in rat brain homogenates demonstrate markedly improved stability:
Table 3: Receptor Binding Affinities of Neurotensin Analogues
Analogue | NTS1 Kd (nM) | NTS2 Kd (nM) | Selectivity Ratio (NTS2/NTS1) |
---|---|---|---|
Native Neurotensin | 0.4 | 1.2 | 3.0 |
[D-Trp11]-Neurotensin | 4.3 | 0.8 | 0.19 |
[D-Phe11]-Neurotensin | 7.1 | 2.9 | 0.41 |
[6-OH-Tic11]-Neurotensin | >100 | 5.4 | <0.05 |
The compound’s solubility profile is concentration-dependent:
Accelerated stability testing (40°C/75% RH) shows no degradation after 30 days when stored as lyophilized powder. In solution (pH 7.4 PBS), the half-life extends to 48 hours at 37°C, compared to 22 minutes for native neurotensin.
Molecular dynamics simulations reveal that the D-Trp substitution induces a β-turn between residues 10-13, reducing the peptide’s radius of gyration from 14.2 Å (native) to 12.8 Å. This compact conformation enhances membrane permeability, as demonstrated by a 3.2-fold increase in Caco-2 monolayer transport compared to the parent peptide.
Table 4: Biophysical Properties Under Physiological Conditions
Property | [D-Trp11]-Neurotensin | Native Neurotensin |
---|---|---|
α-Helix Content (CD) | 18% | 24% |
Random Coil (CD) | 62% | 58% |
Aggregation Temperature | 72°C | 65°C |
LogD (pH 7.4) | -1.1 | -2.3 |